REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.C(=O)([O-])O.[Na+].CS(C)=O>O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1 |f:2.3|
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Name
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|
Quantity
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5.05 g
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Type
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reactant
|
Smiles
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COC(CN)OC
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Name
|
|
Quantity
|
5.64 g
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Type
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reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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4.03 g
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the reaction
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Type
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CUSTOM
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Details
|
to precipitate a yellow solid
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Type
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DISSOLUTION
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Details
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The solid was dissolved in 150 ml of benzene
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Type
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WASH
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Details
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the solution was washed with a liquid mixture
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Type
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DRY_WITH_MATERIAL
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Details
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The residual benzene layer was dried with anhydrous sodium carbonate
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Type
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CONCENTRATION
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Details
|
After the drying, the benzene layer was concentrated
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Type
|
WASH
|
Details
|
the obtained yellow solid was washed with hexane
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
COC(CNC1=CC=C(C=C1)[N+](=O)[O-])OC
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |